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Compound of Interest

Compound Name: Boscalid-5-hydroxy

Cat. No.: B1459923

This technical guide provides a comprehensive overview of the toxicological profile of the 5-
hydroxy metabolite of Boscalid (also known as M510F01 or 2-chloro-N-(4'-chloro-5-hydroxy-
biphenyl-2-yl)nicotinamide). This document is intended for researchers, scientists, and drug
development professionals, offering detailed data, experimental methodologies, and
visualizations of key pathways.

Introduction

Boscalid is a broad-spectrum fungicide belonging to the carboxamide class. Its primary mode
of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the
mitochondrial electron transport chain, leading to impaired cellular respiration in target fungi.[1]
Following administration and environmental exposure, boscalid is metabolized into several
compounds, with the 5-hydroxy metabolite being one of the major products of this
biotransformation. Understanding the toxicological properties of this metabolite is crucial for a
comprehensive risk assessment of the parent compound.

The Boscalid-5-hydroxy metabolite, scientifically named 2-chloro-N-(4'-chloro-5-hydroxy-
biphenyl-2-yl)nicotinamide, is formed through the hydroxylation of the diphenyl ring of the
parent boscalid molecule.[2] This metabolite is often considered in conjunction with the parent
compound in regulatory risk assessments, particularly for dietary exposure.[2]

Toxicological Profile
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Absorption, Distribution, Metabolism, and Excretion
(ADME)

Studies in rats have shown that after oral administration of boscalid, the parent compound and
its metabolites are primarily excreted in the feces, with a smaller proportion in the urine.[3] The
5-hydroxy metabolite (M510F01) is a predominant metabolite found in both urine and feces.[4]

In a study with radiolabelled boscalid, the 4'-hydroxy diphenyl metabolite (M510F01) was a
major metabolite identified.[3] In laying hens, the metabolic pathway involves an initial
hydroxylation to form M510F01, which is then followed by glucuronidation to form M510F65.[2]
This suggests a metabolic pathway that involves phase | (hydroxylation) and phase II
(glucuronidation) reactions. The major residue in the liver of laying hens was identified as
M510F01.[2]

Acute Toxicity

Specific acute toxicity data (e.g., LD50) for the Boscalid-5-hydroxy metabolite are not
extensively reported in publicly available literature. The acute oral LD50 for the parent
compound, boscalid, in rats is greater than 2000 mg/kg body weight.[2] Another metabolite,
M510F49, also exhibited low acute toxicity with an LD50 greater than 2000 mg/kg bw.[2]

Subchronic and Chronic Toxicity

Comprehensive subchronic and chronic toxicity studies specifically on the 5-hydroxy metabolite
are limited. Regulatory assessments often consider the toxicity of major metabolites as part of
the overall toxicity of the parent compound. For boscalid, the primary target organs in
subchronic and chronic feeding studies in mammals are the liver and the thyroid.[5]

Carcinogenicity and Genotoxicity

Boscalid has been classified as having "suggestive evidence of carcinogenicity, but not
sufficient to assess human carcinogenic potential."[5] The parent compound was not found to
be genotoxic in a battery of tests.[4] Information specifically on the genotoxicity of the 5-
hydroxy metabolite is not readily available, but another metabolite, F49, was found to be not
genotoxic in a microbial reverse mutation assay.[4]

Reproductive and Developmental Toxicity
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No reproductive, developmental, or neurotoxic concerns have been identified for the parent
compound, boscalid.[5] In a developmental toxicity study in rats, no adverse effects were
observed in fetuses at the highest dose tested.[6]

Endocrine Disruption

Boscalid has been shown to have an effect on the thyroid, which is considered to be secondary
to liver enzyme induction.[5][6] Studies in rats indicated that boscalid can lead to a disruption of
thyroid homeostasis by decreasing circulating T3 and T4 levels and increasing TSH levels,
likely due to the induction of hepatic microsomal glucuronyltransferase.[7] A comparative in
vitro study showed that boscalid increased thyroxine-glucuronidation in rat hepatocytes but not
in human hepatocytes, suggesting species-specific differences in this endocrine-disrupting
effect.[8] The contribution of the 5-hydroxy metabolite to this effect has not been specifically
elucidated but is plausible given its formation in the liver.

Mechanism of Action

The primary mechanism of action of boscalid is the inhibition of succinate dehydrogenase
(SDH, or Complex Il) in the mitochondrial electron transport chain.[1] This inhibition disrupts
cellular respiration and energy production. It is presumed that the toxicological effects of
boscalid and its metabolites are linked to this primary mechanism. In vitro studies have shown
that boscalid can decrease the oxygen consumption rate in human cell lines.[9]

Data Presentation

Table 1: Summary of Key Toxicological Endpoints for Boscalid and its Metabolites
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Test
Study Type Species Endpoint Value Reference
Substance
) Acute Oral > 2000 mg/kg
Boscalid o Rat LD50 [2]
Toxicity bw
Metabolite Acute Oral > 2000 mg/kg
o Rat LD50 [2]
M510F49 Toxicity bw
90-day
) ) NOAEL 34 mg/kg
Boscalid Subchronic Rat [4]
o (Male) bw/day
Toxicity
90-day
) ) NOAEL 40 mg/kg
Boscalid Subchronic Rat [4]
o (Female) bw/day
Toxicity
24-month
) ) NOAEL 4.4 mg/kg
Boscalid Chronic Rat [4]
o (Male) bw/day
Toxicity
24-month
) ) NOAEL 5.9 mg/kg
Boscalid Chronic Rat [4]
o (Female) bw/day
Toxicity
Two-
_ NOAEL
] generation 10.1- 125
Boscalid ] Rat (Parental & [4]
Reproductive ) mg/kg bw/day
o Offspring)
Toxicity
) Development NOAEL (Dam 1000 mg/kg
Boscalid o Rat [4]
al Toxicity & Fetus) bw/day

Table 2: Metabolism of Boscalid in Rats (% of Administered Dose)
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Urine (Low Feces (Low Urine (High Feces (High
Compound Reference
Dose) Dose) Dose) Dose)
Boscalid <0.16% 29.4 - 38.0% <0.16% 29.4 - 38.0% [4]
Metabolite
M510FO01 (5- 0.77 - 2.89% 12.9 - 24.5% 0.77 - 2.89% 12.9 - 24.5% [4]
hydroxy)
Metabolite
M510F02
4.29 -10.8% 4.29 -10.8% [4]

(glucuronide

conjugate)

Experimental Protocols
In Vitro Hepatocyte Metabolism Assay

o Objective: To investigate the metabolism of boscalid and the formation of the 5-hydroxy

metabolite in liver cells.

e Methodology:

o Cryopreserved primary hepatocytes (e.g., from rats, humans) are thawed and plated in

appropriate culture medium.

o After cell attachment, the medium is replaced with fresh medium containing a specific

concentration of boscalid (e.g., 1 uM).

o Incubations are carried out for various time points (e.g., 0, 0.5, 1, 2, 4, 24 hours) at 37°C in

a humidified incubator.

o At each time point, the reaction is terminated by adding a solvent like acetonitrile to

precipitate proteins.

o The samples are centrifuged, and the supernatant is collected for analysis.

o Analysis of the parent compound and its metabolites is performed using Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
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» Endpoints: Rate of disappearance of the parent compound and the rate of formation of
metabolites, including the 5-hydroxy metabolite.

Analytical Method for Quantification in Water Samples
(BASF Method L0127/02)

¢ Objective: To quantify the concentration of boscalid metabolites, including the 5-hydroxy
metabolite (M510F49 is a different metabolite, but a similar method would apply for
M510F01), in water samples.

o Methodology:

o Water samples are acidified and subjected to solid-phase extraction (SPE) to concentrate
the analytes.

o The analytes are eluted from the SPE cartridge with an appropriate solvent mixture.
o The eluate is evaporated and the residue is reconstituted in a suitable solvent for analysis.

o Quantification is performed using a Sciex AP1 5500 LC/MS/MS system with a Betasil C18
column.

o A gradient mobile phase of water and methanol, both containing formic acid, is used for
separation.

o Detection is carried out using positive electrospray ionization in Multiple Reaction
Monitoring (MRM) mode.

o Limit of Quantification (LOQ): 0.03 pg/L.[10]

Mandatory Visualization

Phase I: Hydroxylation Phase II: Glucuronidation
Boscalid Cytochrome P450 Boscalid-5-hydroxy Metabolite (UGT enzymes) > Glucuronide Conjugate
(2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide) (M510F01) (M510F02/M510F65)

Click to download full resolution via product page
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Caption: Metabolic pathway of Boscalid to its 5-hydroxy metabolite and subsequent

conjugation.
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Caption: Proposed mechanism of action via inhibition of mitochondrial Complex II.
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In Vitro Metabolism Study
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Caption: General workflow for an in vitro hepatocyte metabolism study.

Conclusion

The 5-hydroxy metabolite of Boscalid (M510F01) is a significant product of the
biotransformation of the parent fungicide. While a complete and independent toxicological
profile for this metabolite is not extensively detailed in public literature, its formation and role
are considered within the broader risk assessment of boscalid. The primary toxicological
concerns associated with boscalid, namely liver and thyroid effects, are likely contributed to by
its major metabolites, including the 5-hydroxy form. The mechanism of action is understood to
be the inhibition of mitochondrial succinate dehydrogenase. Further research specifically
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isolating the toxicological properties of the 5-hydroxy metabolite would be beneficial for a more

refined understanding of its contribution to the overall toxicity of boscalid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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